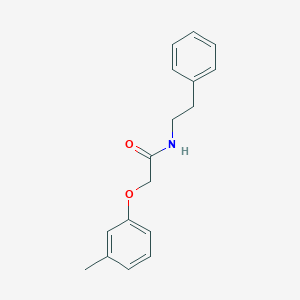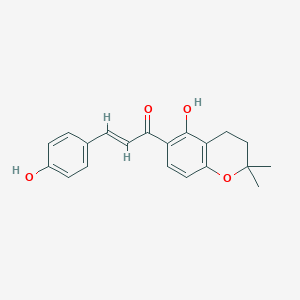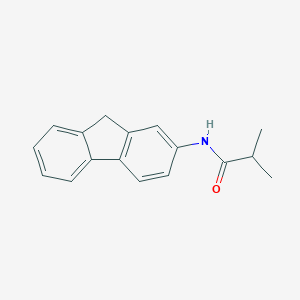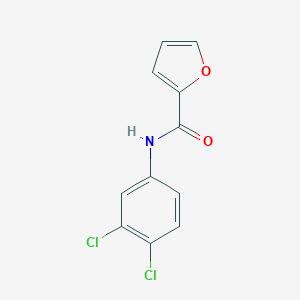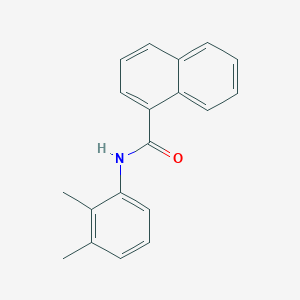
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNQ is a redox-active compound that can act as an electron acceptor, and it has been used in a variety of biochemical and physiological studies.
Wirkmechanismus
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide acts as an electron acceptor, accepting electrons from other molecules and undergoing a reduction reaction. This reduction can lead to the formation of reactive oxygen species, which can then cause oxidative damage to cellular components. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to induce apoptosis in cancer cells, and it has also been implicated in the regulation of mitochondrial function.
Biochemische Und Physiologische Effekte
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the regulation of mitochondrial function, and the activation of cellular signaling pathways. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has also been shown to have anti-inflammatory effects, and it has been investigated as a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethylphenyl)naphthalene-1-carboxamide in lab experiments is its ability to mimic the effects of reactive oxygen species, which can be difficult to study directly. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, N-(2,3-dimethylphenyl)naphthalene-1-carboxamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(2,3-dimethylphenyl)naphthalene-1-carboxamide. One area of interest is the regulation of mitochondrial function, as N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been shown to affect mitochondrial respiration and ATP production. Another area of interest is the potential therapeutic use of N-(2,3-dimethylphenyl)naphthalene-1-carboxamide, particularly in the treatment of cancer and other diseases characterized by oxidative stress. Finally, there is ongoing research into the molecular mechanisms underlying N-(2,3-dimethylphenyl)naphthalene-1-carboxamide's effects, which may provide insight into new targets for drug development.
Synthesemethoden
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide can be synthesized in a number of ways, but one common method involves the reaction of 2,3-dimethylnaphthalene with phosgene and then treatment with ammonia. This method results in the formation of N-(2,3-dimethylphenyl)naphthalene-1-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been used in a wide range of scientific studies, including investigations into oxidative stress, mitochondrial dysfunction, and cellular signaling pathways. N-(2,3-dimethylphenyl)naphthalene-1-carboxamide is particularly useful in studies of redox-active compounds, as it can act as an electron acceptor and mimic the effects of reactive oxygen species.
Eigenschaften
CAS-Nummer |
5328-36-9 |
|---|---|
Produktname |
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide |
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21) |
InChI-Schlüssel |
RRNCWXSTDRXDDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



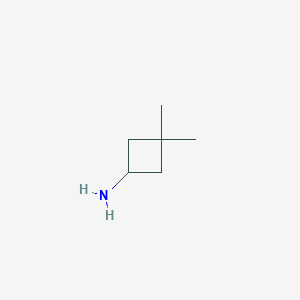
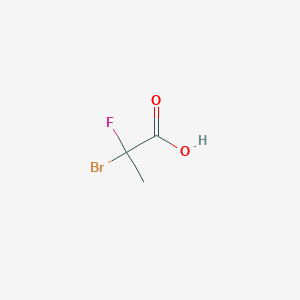
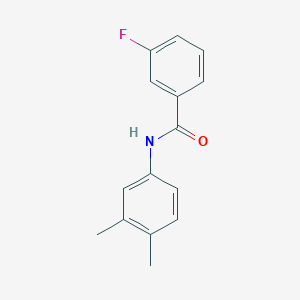
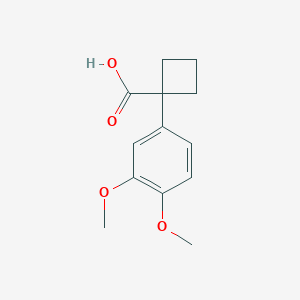
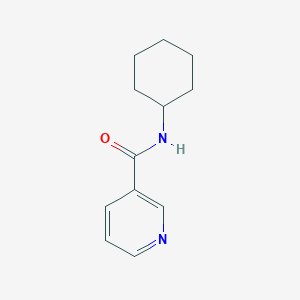

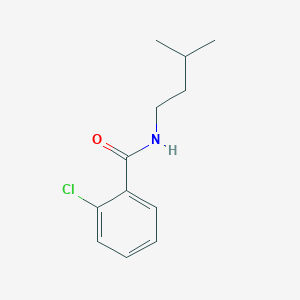
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
